1,4-DPCA

Description

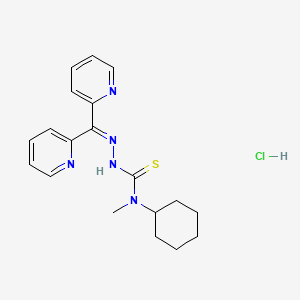

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1382469-40-0 |

|---|---|

Molecular Formula |

C19H24ClN5S |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

1-cyclohexyl-3-(dipyridin-2-ylmethylideneamino)-1-methylthiourea;hydrochloride |

InChI |

InChI=1S/C19H23N5S.ClH/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17;/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25);1H |

InChI Key |

GUBMTJGHYSVNRX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 1,4-DPCA HIF-1α Stabilization Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) in stabilizing Hypoxia-Inducible Factor-1α (HIF-1α). It details the underlying signaling pathways, quantitative data on its efficacy, and detailed protocols for key experimental validations.

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimeric protein composed of an oxygen-labile α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, preventing the activation of its target genes. However, in hypoxic conditions or in the presence of certain small molecules, HIF-1α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of genes involved in angiogenesis, metabolic adaptation, cell survival, and tissue regeneration.

This compound is a small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes, the key regulators of HIF-1α stability. By inhibiting PHDs, this compound effectively mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions. This property has made this compound a valuable tool for studying the physiological and pathological roles of HIF-1α and a potential therapeutic agent for conditions where enhanced tissue regeneration and angiogenesis are desired.

The this compound HIF-1α Stabilization Pathway

Under normal oxygen levels, Prolyl Hydroxylase Domain (PHD) enzymes utilize oxygen and α-ketoglutarate as co-substrates to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, to recognize and bind to HIF-1α. The subsequent polyubiquitination of HIF-1α targets it for rapid degradation by the 26S proteasome.

This compound acts as a competitive inhibitor of PHDs, likely by chelating the ferrous iron (Fe2+) at the active site of the enzyme, which is essential for its catalytic activity. By blocking PHD activity, this compound prevents the hydroxylation of HIF-1α. Consequently, VHL cannot bind to HIF-1α, ubiquitination is prevented, and the HIF-1α subunit is stabilized. The stabilized HIF-1α then accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of its target genes, thereby activating their transcription.

This signaling cascade is depicted in the following diagram:

Caption: Figure 1: The signaling pathway of this compound-mediated HIF-1α stabilization.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Organism/Cell Line | Assay | Reference |

| IC50 (Collagen Hydroxylation) | 2.4 µM | Human foreskin fibroblasts | In vitro collagen hydroxylation assay | [1] |

| IC50 (Factor Inhibiting HIF - FIH) | 60 µM | Not specified | In vitro FIH inhibition assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the HIF-1α pathway.

In Vitro Prolyl Hydroxylase (PHD2) Inhibition Assay

This assay is designed to determine the inhibitory potential of compounds like this compound on PHD2 activity.

Caption: Figure 2: A generalized workflow for an in vitro PHD2 inhibition assay.

Protocol:

-

Reagents and Materials:

-

Recombinant human PHD2 enzyme.

-

HIF-1α peptide substrate (e.g., a biotinylated 19-amino acid peptide from the C-terminal oxygen-dependent degradation domain of HIF-1α).[2][3]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[2]

-

Ferrous sulfate (FeSO4).[2]

-

α-ketoglutarate (α-KG).[2]

-

Ascorbate.[2]

-

This compound stock solution (in DMSO).

-

96-well microplates (streptavidin-coated if using biotinylated peptide).

-

Detection antibody specific for hydroxylated HIF-1α peptide.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Plate reader.

-

-

Procedure:

-

Coat a 96-well streptavidin plate with the biotinylated HIF-1α peptide substrate and block with BSA.

-

Prepare a reaction mixture containing assay buffer, FeSO4, α-KG, and ascorbate.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Add recombinant PHD2 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Wash the wells to remove unbound reagents.

-

Add the primary antibody against the hydroxylated HIF-1α peptide and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

After incubation and washing, add TMB substrate and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

HIF-1α Stabilization Assay by Western Blot

This protocol details the detection of stabilized HIF-1α protein in cell lysates following treatment with this compound.

Caption: Figure 3: A step-by-step workflow for detecting HIF-1α stabilization by Western blot.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, HeLa, or relevant cell line) and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO) and a positive control for HIF-1α stabilization (e.g., CoCl2 or hypoxia).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Analysis of HIF-1α Target Gene Expression by RT-qPCR

This protocol outlines the measurement of mRNA levels of HIF-1α target genes (e.g., VEGFA, CXCL12) in response to this compound treatment.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound as described in the Western blot protocol.

-

Extract total RNA from the cells using a commercial RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (VEGFA, CXCL12, etc.) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

-

In Vivo Applications: this compound Hydrogel Formulation

For in vivo studies, this compound is often formulated in a hydrogel to provide sustained release.[4]

Preparation of this compound Hydrogel:

This compound can be formulated as drug crystals encapsulated within a polymer hydrogel, such as a cross-linked network of polyethylene glycol (PEG) molecules.[4] This formulation is biocompatible and allows for in situ gelation from a liquid precursor, ensuring a localized and sustained release of the compound over several days.[4] For in vivo experiments in mice, a subcutaneous injection of the this compound/hydrogel (e.g., 50 µg in 25 µl) at the base of the neck is a common administration route.[4]

Structure-Activity Relationship (SAR)

While a detailed SAR for this compound and its analogs is not extensively published, the core structure of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid is crucial for its activity as a PHD inhibitor. Key structural features likely contributing to its inhibitory activity include:

-

The 1,10-phenanthroline scaffold: This planar, heterocyclic system is a known metal-chelating moiety, which is critical for interacting with the Fe(II) ion in the active site of PHD enzymes.

-

The 4-oxo and 3-carboxylic acid groups: These functionalities are likely involved in coordinating with the active site iron and forming hydrogen bonds with key amino acid residues, mimicking the binding of the natural co-substrate, α-ketoglutarate.

Modifications to these core features would be expected to significantly impact the inhibitory potency of the molecule. Further research into the SAR of this compound analogs could lead to the development of even more potent and selective PHD inhibitors.

Conclusion

This compound is a potent stabilizer of HIF-1α through its inhibitory action on prolyl hydroxylase enzymes. This in-depth guide has provided the core knowledge of its mechanism, quantitative data, and detailed experimental protocols for its characterization. The ability of this compound to upregulate the HIF-1α pathway under normoxic conditions makes it an invaluable research tool and a promising candidate for therapeutic strategies aimed at promoting tissue regeneration and angiogenesis. Further studies to elucidate the precise IC50 values for each PHD isoform and to explore the structure-activity relationships of this compound analogs will be crucial for advancing its potential in drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,4-Dihydrophenonthrolin-4-one-3-carboxylic Acid (1,4-DPCA): Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) has emerged as a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD), a key enzyme in the regulation of the hypoxia-inducible factor (HIF) pathway. By stabilizing HIF-1α, this compound triggers a cascade of downstream effects that promote tissue regeneration and angiogenesis, while also exhibiting anti-cancer properties. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, tailored for researchers and professionals in drug development.

Discovery and Background

The discovery of this compound is intrinsically linked to the fascinating story of the Murphy Roths Large (MRL) mouse strain. In the mid-1990s, Dr. Ellen Heber-Katz and her team observed that MRL mice possessed remarkable regenerative capabilities, able to heal ear punch wounds without the scarring typically seen in mammals[1]. This serendipitous discovery prompted years of research to uncover the underlying molecular mechanisms.

Subsequent investigations revealed that the regenerative phenotype of MRL mice was associated with elevated levels of Hypoxia-Inducible Factor-1α (HIF-1α)[2][3][4]. HIF-1α is a master transcription factor that is typically degraded under normoxic (normal oxygen) conditions through the action of prolyl-4-hydroxylase (PHD) enzymes. In hypoxic (low oxygen) conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, which then translocates to the nucleus and activates a suite of genes involved in angiogenesis, cell survival, and metabolism[5].

This understanding led to the hypothesis that pharmacological inhibition of PHDs could mimic the regenerative phenotype of MRL mice in non-regenerating strains. This compound was identified as a potent inhibitor of prolyl-4-hydroxylase, capable of stabilizing HIF-1α and promoting tissue regeneration[6].

Chemical Synthesis

A plausible synthetic route, based on related compounds, would likely involve the following key steps:

-

Condensation: Reaction of a phenanthroline-derived amine with a malonic acid derivative.

-

Cyclization: Intramolecular cyclization to form the phenanthrolinone core structure.

-

Hydrolysis: Conversion of an ester precursor to the final carboxylic acid.

Researchers interested in the synthesis of this compound are encouraged to consult patents related to prolyl-4-hydroxylase inhibitors for more detailed synthetic methodologies.

Mechanism of Action: The HIF-1α Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of prolyl-4-hydroxylase (PHD) enzymes. Under normal oxygen conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-1α. This stabilization allows HIF-1α to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

The downstream targets of HIF-1α are numerous and play crucial roles in cellular adaptation to hypoxia, angiogenesis, glucose metabolism, and cell survival. Key target genes include Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT-1), and various glycolytic enzymes.

Quantitative Data

The following tables summarize the quantitative data for this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Cell Line/System | IC50 Value | Reference |

| Prolyl-4-hydroxylase | Human foreskin fibroblasts | 2.4 µM | [7] |

| Factor Inhibiting HIF (FIH) | - | 60 µM | [7] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| T4-2 (Breast Cancer) | Colony Size Reduction | 10 µM | Significant reduction | [7] |

| ZR-75-1 (Breast Cancer) | Colony Size Reduction | 20 µM | Significant reduction | [7] |

| DA-MB-157 (Breast Cancer) | Invasion Assay | 20 µM | Significant reduction in invasive branches | [7] |

| MDA-MB-231 (Breast Cancer) | Invasion Assay | 10 µM | Significant reduction in invasive branches | [7] |

Experimental Protocols

Ligature-Induced Periodontitis Mouse Model

This model is used to study periodontal disease and the regenerative effects of compounds like this compound.

-

Animal Model: C57BL/6 mice are typically used.

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Ligature Placement: A silk ligature (e.g., 5-0 or 6-0) is placed around the maxillary second molar to induce bacterial accumulation and inflammation, leading to bone loss.

-

This compound Administration: this compound, often formulated in a hydrogel for sustained release, is administered subcutaneously at the base of the neck. A typical dose is 50 µg in a 25 µl volume[6]. In some protocols, a second dose is administered after a set period (e.g., 8 days)[8].

-

Monitoring and Analysis: Alveolar bone loss is monitored over time using micro-computed tomography (micro-CT). Gingival tissues can be harvested for histological analysis and gene expression studies (e.g., qPCR for inflammatory and osteogenic markers).

Western Blot for HIF-1α Stabilization

This protocol is used to detect the levels of HIF-1α protein in cells treated with this compound.

-

Cell Culture and Treatment: Cells (e.g., HeLa, HepG2, or primary cells) are cultured to the desired confluency. Cells are then treated with this compound at various concentrations for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is critical to work quickly and keep samples on ice to prevent HIF-1α degradation[9]. Nuclear extracts can be prepared for enhanced detection as stabilized HIF-1α translocates to the nucleus.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for HIF-1α overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Conclusion and Future Directions

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the stabilization of HIF-1α. Its demonstrated efficacy in promoting tissue regeneration in preclinical models of periodontal disease and its anti-cancer activities highlight its potential for a wide range of clinical applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in humans and to explore its therapeutic utility in various diseases, including ischemic conditions and oncology. The development of optimized delivery systems, such as hydrogel formulations, will be crucial for translating the potential of this compound into effective clinical therapies.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Unlocking mammalian regeneration through hypoxia inducible factor one alpha signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxygen, Metabolism, and Regeneration: Lessons from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking mammalian regeneration through hypoxia inducible factor one alpha signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to the Prolyl Hydroxylase Inhibitor Activity of 1,4-DPCA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. The document details its mechanism of action, quantitative inhibitory activity, downstream biological effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor-1 alpha (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as prolyl hydroxylases (PHDs). PHDs utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on the HIF-1α subunit.[1][2] This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-1α, targeting it for proteasomal degradation.[1]

This compound acts as a competitive inhibitor of PHDs, effectively blocking the hydroxylation of HIF-1α.[3] This inhibition prevents VHL-mediated degradation, leading to the stabilization and accumulation of HIF-1α protein even under normoxic conditions.[3][4] Stabilized HIF-1α then translocates to the nucleus, heterodimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1] This transcriptional activation upregulates a wide array of genes involved in critical cellular processes such as angiogenesis, erythropoiesis, and metabolism.[2][3][5]

Quantitative Inhibitor Activity Profile

This compound is a potent inhibitor of collagen prolyl-4-hydroxylase and also affects the activity of other 2-oxoglutarate-dependent dioxygenases, such as Factor Inhibiting HIF (FIH). The following table summarizes the reported quantitative data for its inhibitory activity.

| Target Enzyme/Process | Assay System | IC₅₀ Value | Reference |

| Collagen Hydroxylation | Human Foreskin Fibroblasts | 2.4 µM | [6] |

| Factor Inhibiting HIF (FIH) | Not Specified | 60 µM | [6] |

Biological Effects and Therapeutic Potential

The stabilization of HIF-1α by this compound triggers a cascade of physiological responses, making it a valuable tool for research and a potential therapeutic agent for conditions involving ischemia and tissue damage.

-

Gene Expression: Treatment with this compound upregulates HIF-1α target genes. In mouse cells, this includes pro-angiogenic genes like Vegfa and Hmox1, and genes involved in glycolysis such as Ldh-a, Pgk1, Pdk1, and Glut1.[5][6][7][8]

-

Tissue Regeneration: this compound has demonstrated significant pro-regenerative effects in various animal models. When delivered via an injectable hydrogel, it promotes tissue regeneration in ear hole punch injuries and enhances alveolar bone regeneration in experimental periodontitis in mice.[3][5][7][9] This regenerative response is critically dependent on HIF-1α.[3][10][5]

-

Immunomodulation: The inhibitor can modulate the immune environment to be more conducive to tissue repair. In a mouse model of periodontitis, this compound administration was associated with an increased abundance of FOXP3+ T regulatory (Treg) cells and decreased expression of pro-inflammatory cytokine genes.[3][11][12] This effect on Treg accumulation appears to be dependent on the chemokine receptor CXCR4.[3]

-

Cell Proliferation and Invasion: this compound can inhibit the proliferation of certain cancer cell lines, such as T4-2, ZR-75-1, MDA-MB-157, and MDA-MB-231, and reduce invasive branching in 3D culture models.[6]

-

Inhibition of Fibrosis: In vivo studies have shown that this compound treatment can suppress connective tissue ingrowth and inhibit collagen deposition in subcutaneously implanted porous discs in mice.[6]

Experimental Protocols

The evaluation of this compound and other PHD inhibitors involves a range of in vitro and in vivo assays.

Determining the IC₅₀ value of a PHD inhibitor is crucial for its characterization. While multiple methods exist, including mass spectrometry and fluorescence-based assays, a common approach involves measuring the consumption of a substrate or the formation of a product.[2][13][14][15]

Principle: This protocol describes a generic colorimetric assay to measure the consumption of the PHD cofactor α-ketoglutarate (α-KG). The remaining α-KG is reacted with 2,4-dinitrophenylhydrazine (DNPH) to produce a colored hydrazone, which can be quantified spectrophotometrically. The signal is inversely proportional to enzyme activity.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant human PHD2 enzyme, a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., residues 556-574), and necessary cofactors (Fe(II), ascorbate) in an appropriate assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation: Start the reaction by adding α-ketoglutarate. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Termination & Derivatization: Stop the reaction by adding a strong acid (e.g., HCl). Add 2,4-DNPH to each well to react with the unconsumed α-KG.

-

Color Development: Add a strong base (e.g., NaOH) to develop the color of the resulting hydrazone.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., ~500 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Principle: This protocol uses Western blotting to qualitatively and quantitatively assess the accumulation of HIF-1α protein in cells treated with this compound.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, U2OS, or human gingival epithelial cells) and grow to a suitable confluency.[3][14]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).[6]

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for HIF-1α.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Include a loading control by probing for a housekeeping protein like β-actin or GAPDH.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α protein levels compared to the vehicle-treated cells.[16]

Conclusion

This compound is a well-characterized and potent small-molecule inhibitor of prolyl hydroxylases. Its ability to stabilize HIF-1α under normoxic conditions makes it an invaluable pharmacological tool for investigating the complex roles of the hypoxia signaling pathway in physiology and disease. The demonstrated efficacy of this compound in promoting tissue regeneration and modulating immune responses in preclinical models highlights its significant potential for development in the fields of regenerative medicine and inflammatory disease therapy. Further research into its isoform specificity and optimization of delivery systems will be critical for its translation into clinical applications.

References

- 1. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming. [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

- 15. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

chemical properties of 1,4-DPCA

An In-depth Technical Guide to the Chemical Properties and Biological Activity of 1,4-DPCA

Introduction

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid, commonly abbreviated as this compound, is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD).[1][2][3] Its ability to stabilize the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) has positioned it as a significant tool in research fields such as cancer biology, tissue regeneration, and drug development.[2][4][] By preventing the degradation of HIF-1α, this compound activates downstream pathways that are crucial for cellular adaptation to hypoxia, angiogenesis, and metabolic reprogramming.[4][] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for this compound.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a tan powder.[2][6] Its chemical structure features a phenanthroline core, which is critical for its biological activity. The compound is soluble in organic solvents such as DMSO, DMF, and warm ethanol.[2][6]

| Property | Value | Source(s) |

| CAS Number | 331830-20-7 | [1][2][3][6] |

| Molecular Formula | C₁₃H₈N₂O₃ | [2][3][][6] |

| Molecular Weight | 240.22 g/mol | [2][3][][6] |

| IUPAC Name | 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid | [3] |

| Synonyms | 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid, 3-Acetyl-1H-[1][7]phenanthrolin-4-one | [2][][6] |

| Appearance | Tan Powder / Crystalline Solid | [2][][6] |

| Purity | ≥98% | [2][][6] |

| Solubility | DMSO: ≥2.5 mg/mL (warm) DMF: 5 mg/mL Ethanol: 5 mg/mL (warm) | [2][6] |

| Storage Temperature | -20°C | [2][3] |

| SMILES | O=C(C(C(O)=O)=CN1)C2=C1C3=C(C=C2)C=CC=N3 | [3] |

| InChI Key | XZZHOJONZJQARN-UHFFFAOYSA-N | [3][][6] |

| Elemental Analysis | C, 65.00; H, 3.36; N, 11.66; O, 19.98 | [3] |

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound involves the inhibition of prolyl-4-hydroxylase domain (PHD) enzymes.[4][] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.

This compound acts as a competitive inhibitor of PHDs, preventing the hydroxylation of HIF-1α.[6] This stabilization allows HIF-1α to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., VEGFA), metabolic reprogramming to favor glycolysis (e.g., PDK1, LDHA, PGK1, GLUT1), and cell survival.[1][4][8]

Additionally, this compound has been shown to inhibit the asparaginyl-hydroxylase Factor Inhibiting HIF (FIH), albeit with a lower potency (IC₅₀ of 60 µM) compared to its effect on PHDs.[1][6] FIH normally hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, which blocks its interaction with transcriptional coactivators. Inhibition of FIH can therefore further enhance HIF-1α transcriptional activity.

Biological and Therapeutic Effects

This compound has demonstrated a range of biological effects stemming from its core mechanism of HIF-1α stabilization.

-

Anti-Cancer Activity: In breast cancer cell lines, this compound inhibits cell proliferation and reduces the deposition of collagen I and IV.[2] It can significantly reduce the colony sizes of cancer cells such as T4-2, ZR-75-1, DA-MB-157, and MDA-MB-231.[1]

-

Tissue Regeneration: The compound is a promoter of wound healing and tissue regeneration.[] Studies in mouse models have shown that a timed-release formulation of this compound can fully restore alveolar bone and gingival soft tissue lost due to periodontitis.[4][9][10] This regenerative response is linked to a metabolic shift towards aerobic glycolysis, mimicking an embryonic-like state, and an increase in vascularization.[4][11]

-

Inhibition of Fibrosis: this compound effectively inhibits collagen hydroxylation and deposition.[1][6] In animal models, it has been shown to suppress connective tissue ingrowth into porous biomaterial implants, suggesting its potential use in limiting fibrosis on medical devices.[1][2]

-

Immunomodulation: In models of periodontitis, this compound/hydrogel administration was associated with an increased abundance of FOXP3+ T regulatory (Treg) cells in periodontal tissue, which is critical for enhancing bone regeneration.[8][12]

Experimental Protocols

In Vitro Stock Solution Preparation

For cell culture experiments, a concentrated stock solution of this compound is typically prepared in a suitable solvent.

-

Reagent: this compound powder (≥98% purity).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Working Solution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration for treating cells (e.g., 10-20 µM).[1] Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.1%).

In Vivo Formulation and Administration (Mouse Model)

For in vivo studies, this compound is often formulated in a hydrogel or coupled to polyethylene glycol (PEG) to achieve timed release.[4][8][13]

-

Objective: To achieve sustained release of this compound for tissue regeneration studies in mice.[10]

-

Formulation (Example): this compound is coupled to a PEG gel.[4] A typical dose might be 50 µg of this compound per injection.[4]

-

Administration: The DPCA-PEG gel is administered via subcutaneous injection.[4][8]

-

Dosing Schedule (Periodontitis Model Example):

-

Day 0: Induce experimental periodontitis by placing a ligature around a molar.[10]

-

Day 10: Remove the ligature to allow for the resolution phase to begin. Administer the first subcutaneous dose of this compound/hydrogel.[8][14]

-

Day 18: Administer a second dose of the drug.[4]

-

Day 30 onwards: Euthanize animals for analysis (e.g., micro-CT, immunohistochemistry, qPCR) to assess bone and soft tissue regeneration.[4][8]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. medkoo.com [medkoo.com]

- 4. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. News – Regenerative drug restores bone in Lankenau research study | Main Line Health [mainlinehealth.org]

- 10. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-DPCA (CAS Number: 331830-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), with CAS number 331830-20-7, is a potent and selective small-molecule inhibitor of prolyl-4-hydroxylase (PHD). By inhibiting PHD, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of cellular responses to low oxygen levels. This stabilization of HIF-1α under normoxic conditions leads to the activation of a cascade of downstream genes involved in angiogenesis, metabolism, and tissue regeneration. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its application in research settings.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 331830-20-7 |

| Alternate Names | 1,4-dihydrophenonthrolin-4-one-3-Carboxylic acid |

| Molecular Formula | C₁₃H₈N₂O₃[1][2] |

| Molecular Weight | 240.21 g/mol [1] |

| Appearance | A crystalline solid[2] |

| Solubility | Soluble in DMSO (3 mg/ml) and DMF (3 mg/ml)[2] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of prolyl-4-hydroxylase domain-containing enzymes (PHDs).[3][4] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.

This compound acts as a competitive inhibitor of PHDs, thereby preventing the hydroxylation of HIF-1α.[3][4] This inhibition stabilizes HIF-1α, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT). This HIF-1α/β heterodimer then binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, activating their transcription.

The downstream effects of HIF-1α stabilization are pleiotropic and include the upregulation of genes involved in:

-

Angiogenesis: such as Vascular Endothelial Growth Factor (VEGF).[5]

-

Metabolic Adaptation: including glycolytic enzymes like Glucose Transporter 1 (GLUT1), phosphoglycerate kinase 1 (PGK1), and lactate dehydrogenase A (LDHA).[6][7]

-

Cell Migration and Survival.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo systems.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Cell Line/System | IC₅₀ Value |

| Collagen Hydroxylation | Human foreskin fibroblasts | 2.4 µM[3][4][8] |

| Prolyl 4-hydroxylase | Embryonic chick tendon cells | 3.6 µM[2] |

| Factor Inhibiting HIF (FIH) | In vitro assay | 60 µM[3][4][8] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Effect | Concentration |

| T4-2 | Reduction in colony size | 10 µM[4] |

| ZR-75-1 | Reduction in colony size | 20 µM[4] |

| MDA-MB-157 | Reduction in invasive branches | 20 µM[4] |

| MDA-MB-231 | Reduction in invasive branches | 10 µM[4] |

Signaling Pathways and Experimental Workflows

This compound-Mediated HIF-1α Signaling Pathway

The following diagram illustrates the core signaling pathway affected by this compound.

Caption: this compound inhibits PHD, preventing HIF-1α hydroxylation and degradation, leading to target gene activation.

Experimental Workflow for In Vivo Assessment of Bone Regeneration

The regenerative potential of this compound has been demonstrated in a mouse model of periodontitis.

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a mouse periodontitis model.

Experimental Protocols

In Vivo Ligature-Induced Periodontitis Model

This protocol is adapted from studies demonstrating the regenerative effects of this compound on alveolar bone.

Materials:

-

C57BL/6 mice

-

5-0 silk suture

-

Anesthetics (e.g., ketamine/xylazine)

-

This compound

-

Injectable hydrogel vehicle (e.g., PEG-based)

-

Micro-CT scanner

-

Reagents for RNA isolation, qPCR, and immunohistochemistry

Procedure:

-

Anesthetize mice according to approved institutional protocols.

-

Place a 5-0 silk ligature around the maxillary second molar to induce periodontitis.

-

Allow the ligature to remain in place for 10 days to induce inflammation and bone loss.

-

On day 10, remove the ligature.

-

Administer a single subcutaneous injection of this compound formulated in a hydrogel (e.g., 50 µg of this compound in 25 µL of hydrogel) or the hydrogel vehicle alone for the control group.

-

On day 15, euthanize the mice and harvest the maxillae.

-

Analyze alveolar bone regeneration using micro-CT.

-

Process gingival tissues for gene expression analysis by qPCR and protein localization by immunohistochemistry.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Materials:

-

Harvested gingival tissue

-

RNA isolation kit (e.g., RNeasy, Qiagen)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., Vegfa, Hmox1, Ldh-a, Pdk1, Glut1, Pgk1) and a housekeeping gene (e.g., Hprt)

Procedure:

-

Homogenize gingival tissue and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 500 ng of total RNA.

-

Prepare a 10 µL qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform qPCR using a standard thermal cycling protocol.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the control group.

Immunohistochemistry (IHC) for HIF-1α Detection

Materials:

-

Formalin-fixed, paraffin-embedded maxillary tissue sections

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0)

-

Blocking solution (e.g., 10% normal goat serum)

-

Primary antibody against HIF-1α

-

Biotinylated secondary antibody

-

Streptavidin-alkaline phosphatase conjugate

-

Alkaline phosphatase chromogen substrate

-

Counterstain (e.g., hematoxylin)

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.

-

Perform heat-induced antigen retrieval by steaming the slides in sodium citrate buffer for 20 minutes.

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding with the blocking solution for 20 minutes.

-

Incubate the sections with the primary anti-HIF-1α antibody for 45 minutes at room temperature.

-

Wash the slides and apply the biotinylated secondary antibody for 30 minutes.

-

Wash and apply the streptavidin-alkaline phosphatase conjugate for 30 minutes.

-

Develop the color with the alkaline phosphatase chromogen substrate.

-

Counterstain with hematoxylin, dehydrate, and mount the coverslips.

Applications in Research and Drug Development

The unique mechanism of action of this compound makes it a valuable tool for:

-

Regenerative Medicine: Studies have shown its potential in promoting the regeneration of bone and soft tissues.[6]

-

Ischemic Diseases: By promoting angiogenesis, this compound could be investigated for therapeutic applications in conditions such as myocardial infarction and peripheral artery disease.

-

Cancer Research: The role of HIF-1α in tumor progression is complex. This compound can be used to study the effects of HIF-1α stabilization on tumor growth, metastasis, and response to therapy.[4]

-

Fibrotic Diseases: By inhibiting collagen hydroxylation, this compound has potential as an anti-fibrotic agent.

Conclusion

This compound is a powerful research compound that allows for the targeted stabilization of HIF-1α. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of tissue regeneration make it a compound of significant interest for both basic research and translational drug development. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to explore the multifaceted biological effects of this compound.

References

- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

The In Vitro Biological Effects of 1,4-DPCA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent small molecule inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a master transcriptional regulator of cellular responses to hypoxia. This stabilization leads to the upregulation of a suite of genes involved in critical biological processes such as angiogenesis, metabolism, and tissue regeneration. This technical guide provides an in-depth overview of the in vitro biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid proteasomal degradation. This compound inhibits the activity of PHDs, preventing HIF-1α hydroxylation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.[1]

Quantitative In Vitro Bioactivity of this compound

The following tables summarize the key quantitative data on the in vitro effects of this compound across various cell types and assays.

Table 1: Enzyme Inhibition

| Target Enzyme | Assay System | IC50 | Reference |

| Prolyl-4-hydroxylase | Collagen hydroxylation in human foreskin fibroblasts | 2.4 µM | [2] |

| Factor Inhibiting HIF (FIH) | Not specified | 60 µM | [2] |

Table 2: Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Observed Effect | Reference |

| T4-2 | Breast Cancer | 10 µM | Significant reduction in colony size | [2] |

| ZR-75-1 | Breast Cancer | 20 µM | Significant reduction in colony size | [2] |

| MDA-MB-157 | Breast Cancer | 20 µM | Significant reduction in invasive branches | [2] |

| MDA-MB-231 | Breast Cancer | 10 µM | Significant reduction in invasive branches | [2] |

| T4-2, ZR-75-1, MDA-MB-157, MDA-MB-231 | Breast Cancer | Not specified | Inhibition of proliferation | [2] |

Table 3: Effects on Non-Cancerous Cell Lines

| Cell Line | Cell Type | Treatment | Observed Effect | Reference |

| Human Gingival Epithelial Cells (HGECs) | Epithelial Cells | 50 µg/ml this compound for 24h | Enhanced production of VEGF-A and CXCL12 protein | [3] |

| Human Periodontal Ligament (HPDL) cells | Fibroblasts | 50 µg/ml this compound for 24h | Enhanced production of VEGF-A and CXCL12 protein | [3] |

| MC3T3-E1 | Osteoblastic Cells | 50 µg/ml this compound for 24h | Upregulated production of VEGF-A protein | [3] |

| Mouse B6 cells | Not specified | Not specified (24h treatment) | Increased expression of Vegfa, Hmox1, Ldh-a, Pgk1, Pdk1, and Glut1 | [2] |

Signaling Pathway Visualization

The core signaling pathway initiated by this compound is the stabilization of HIF-1α and the subsequent activation of its downstream targets.

Caption: The this compound signaling pathway.

Detailed Experimental Protocols

In Vitro Treatment of Human Gingival Epithelial Cells (HGECs) and Human Periodontal Ligament (HPDL) Cells

This protocol is adapted from the methodology described by Nagai et al. (2020)[3][4].

Objective: To determine the effect of this compound on the production of VEGF-A and CXCL12 in HGECs and HPDL cells.

Materials:

-

Human Gingival Epithelial Cells (HGECs) or Human Periodontal Ligament (HPDL) cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

This compound (Cayman Chemical, Cat# 71220 or equivalent)

-

DMSO (vehicle control)

-

ELISA kits for human VEGF-A and CXCL12 (R&D Systems or equivalent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HGECs or HPDL cells into 96-well plates at a density of 1.0 x 10^4 cells per well in 200 µL of complete culture medium.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 24 hours).

-

Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the final desired concentration (e.g., 50 µg/mL). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.17%).

-

Cell Treatment: Remove the culture medium from the wells and replace it with 200 µL of medium containing either this compound or the vehicle control.

-

Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After the incubation period, carefully collect the culture supernatants from each well.

-

ELISA: Determine the concentration of VEGF-A and CXCL12 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each protein based on the standard curve. Compare the protein levels in the this compound-treated groups to the vehicle control group.

Assessment of Osteoblast Activity and Differentiation

This is a general protocol for assessing the effect of a compound like this compound on osteoblast activity (MTT assay) and differentiation (Alkaline Phosphatase assay).

Objective: To evaluate the effect of this compound on the metabolic activity and differentiation of human osteoblastic cells.

Materials:

-

Human osteoblastic cells (e.g., primary cultures or cell lines like Saos-2)

-

Osteogenic medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

-

96-well cell culture plates

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Alkaline Phosphatase (ALP) assay kit (colorimetric, using p-nitrophenyl phosphate (pNPP) as a substrate)

-

Microplate reader

Procedure:

Part A: MTT Assay for Metabolic Activity

-

Cell Seeding: Seed osteoblastic cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of osteogenic medium.

-

Treatment: After 24 hours, replace the medium with fresh osteogenic medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate for the desired time points (e.g., 1, 3, and 5 days).

-

MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Part B: Alkaline Phosphatase (ALP) Assay for Differentiation

-

Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol, culturing cells in parallel plates for the ALP assay.

-

Cell Lysis: At each time point, wash the cells with PBS and lyse the cells according to the ALP assay kit manufacturer's instructions.

-

ALP Reaction: Add the pNPP substrate to the cell lysates and incubate for the recommended time at 37°C.

-

Stop Reaction: Stop the reaction by adding the stop solution provided in the kit.

-

Absorbance Reading: Measure the absorbance at 405 nm.

-

Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Experimental Workflow Visualizations

Workflow for Assessing Osteoblast Response to this compound

Caption: Workflow for osteoblast activity and differentiation assays.

Workflow for Cancer Cell Invasion Assay (Transwell Assay)

Caption: Workflow for a cancer cell invasion assay.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent stabilizer of HIF-1α. This activity translates into a range of measurable biological effects, from the inhibition of cancer cell proliferation and invasion to the promotion of regenerative processes in various cell types. The provided data, protocols, and visualizations offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further in vitro studies are warranted to fully elucidate the concentration- and time-dependent effects of this compound in different cellular contexts and to explore its potential therapeutic applications.

References

- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies of 1,4-DPCA for Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Early investigations into the therapeutic potential of 1,4-dihydropyridine-2,6-dimethyl-4-(3-nitrophenyl)-3,5-dicarboxylic acid (1,4-DPCA) have unveiled a promising avenue for tissue regeneration. This small molecule has demonstrated a remarkable capacity to promote the restoration of both soft and hard tissues in various preclinical models. This technical guide provides a comprehensive overview of the foundational studies on this compound, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development who are exploring novel strategies for regenerative medicine.

Core Mechanism of Action: HIF-1α Stabilization

The primary mechanism through which this compound exerts its regenerative effects is by inhibiting prolyl hydroxylases (PHDs).[1] PHDs are enzymes that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus where it acts as a master transcriptional regulator.[1] This stabilization of HIF-1α shifts the cellular metabolic state towards aerobic glycolysis, a state characteristic of embryonic tissues and conducive to regeneration.[1][2] This metabolic reprogramming is a key event that initiates a cascade of downstream processes leading to tissue repair and regeneration. The regenerative response induced by this compound has been shown to be completely blocked by the silencing of HIF-1α, confirming its central role in the process.[2][3]

Preclinical Evidence in Tissue Regeneration Models

Early studies have predominantly utilized two key animal models to demonstrate the efficacy of this compound: the mouse ear hole punch model and the ligature-induced periodontitis model.

Auricular Cartilage and Soft Tissue Regeneration

In the non-regenerating Swiss Webster mouse strain, subcutaneous administration of a hydrogel-formulated this compound around an ear hole punch injury led to complete closure of the wound, a regenerative response not typically observed in these animals.[1] This demonstrated the ability of this compound to induce epimorphic regeneration of soft tissue.

Alveolar Bone and Periodontal Tissue Regeneration

More extensive research has been conducted using a mouse model of periodontitis, a disease characterized by inflammation and loss of the tooth-supporting alveolar bone.[2] In these studies, a ligature is placed around a molar to induce bacterial accumulation, inflammation, and subsequent bone loss.[2] Following the removal of the ligature, systemic or local administration of this compound, often in a timed-release hydrogel or PEGylated formulation, resulted in the complete and rapid restoration of the lost alveolar bone and surrounding soft tissues.[4][5] Micro-computed tomography (micro-CT) analysis confirmed the regeneration of bone to levels seen before the induction of disease.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early preclinical studies on this compound.

| Animal Model | Tissue Type | Treatment | Key Quantitative Outcome | Reference |

| Swiss Webster Mouse | Ear (Auricular) | This compound in hydrogel (subcutaneous) | Complete ear hole closure | [1] |

| C57BL/6 Mouse | Periodontium | This compound in hydrogel (subcutaneous) | Significant increase in alveolar bone regeneration compared to vehicle control | [6] |

| Mouse | Periodontium | Timed-release this compound-PEG (systemic) | Complete restoration of alveolar bone and soft tissue |

| Analysis Method | Parameter Measured | This compound Treatment Group | Control Group | Reference |

| Micro-CT | Alveolar Bone Volume | Return to pre-disease levels | Continued bone loss | |

| Immunohistochemistry | HIF-1α protein levels in gingival tissue | Significantly increased | Basal levels | [6] |

| Flow Cytometry | FOXP3+ Treg cells in periodontal tissue | Increased abundance | Basal levels | [6] |

| Gene Expression (qPCR) | Osteogenic gene expression | Elevated | Basal levels | [6] |

| Gene Expression (qPCR) | Pro-inflammatory cytokine gene expression | Decreased | Elevated due to disease | [6] |

Detailed Experimental Protocols

Ligature-Induced Periodontitis Mouse Model

-

Animal Model: C57BL/6 mice are typically used.

-

Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Ligature Placement: A sterile silk suture (e.g., 5-0 or 6-0) is placed around the maxillary second molar. The ligature is gently pushed into the gingival sulcus to facilitate bacterial accumulation.

-

Induction Period: The ligature is left in place for a period of 10 days to induce significant alveolar bone loss.

-

Ligature Removal: After the induction period, the ligature is carefully removed.

-

Treatment Administration: this compound, typically formulated in a hydrogel or as a PEG conjugate for sustained release, is administered either subcutaneously in the neck region or via intraperitoneal injection. A vehicle control (hydrogel or saline) is administered to the control group.

-

Monitoring and Analysis: Animals are monitored for a period of several weeks to months. Alveolar bone regeneration is assessed at various time points using micro-CT analysis. Gingival and periodontal tissues are harvested for histological analysis, immunohistochemistry, and gene expression analysis.

This compound Hydrogel Formulation (Inferred from studies)

While a precise, publicly available protocol for the specific hydrogel formulation used in early studies is not detailed, the literature suggests the following general approach:

-

Polymer Selection: A biocompatible and injectable polymer capable of forming a hydrogel is selected. This could be a synthetic polymer like polyethylene glycol (PEG) or a natural polymer.

-

Drug Incorporation: this compound is incorporated into the polymer solution. The concentration of this compound is a critical parameter that would be optimized for efficacy and safety.

-

Cross-linking: A cross-linking agent or mechanism is used to induce gelation of the polymer solution, entrapping the this compound within the hydrogel matrix. This allows for the sustained release of the drug over time.

-

Sterilization: The final hydrogel formulation is sterilized for in vivo use.

Immunohistochemistry for HIF-1α and FOXP3+ Treg Cells

-

Tissue Preparation: Periodontal tissues are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.

-

Sectioning: 5µm sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate-based buffer in a steamer or microwave.

-

Blocking: Non-specific binding is blocked using a serum-based blocking solution.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for HIF-1α or FOXP3 overnight at 4°C.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody is applied and incubated for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slides are mounted with a mounting medium.

-

Imaging: Slides are imaged using a fluorescence or confocal microscope.

Signaling Pathways and Cellular Mechanisms

The regenerative effects of this compound are mediated by a complex interplay of signaling pathways and cellular responses initiated by the stabilization of HIF-1α.

Metabolic Reprogramming and De-differentiation

HIF-1α activation leads to a metabolic shift from oxidative phosphorylation to aerobic glycolysis.[2] This metabolic state is associated with cellular de-differentiation and the expression of stem cell markers, creating a pro-regenerative microenvironment.[3]

Angiogenesis

HIF-1α is a potent inducer of angiogenesis through the upregulation of vascular endothelial growth factor (VEGF). Increased vascularization is crucial for supplying nutrients and oxygen to the regenerating tissue.

Immune Modulation: Treg Cell Recruitment

Studies have shown that this compound treatment leads to an increased abundance of FOXP3+ regulatory T cells (Tregs) in the periodontal tissue.[6] This effect is mediated by the upregulation of the chemokine receptor CXCR4. The recruitment of Tregs helps to resolve inflammation and create a favorable environment for tissue regeneration.[6] The pro-regenerative effects of this compound on bone were reversed by an antagonist of CXCR4, highlighting the importance of this pathway.[6]

Visualizations of Pathways and Workflows

Caption: this compound inhibits PHDs, leading to HIF-1α stabilization and activation of regenerative genes.

Caption: Workflow of the ligature-induced periodontitis model for testing this compound.

Caption: this compound promotes Treg cell recruitment via the HIF-1α/CXCR4 axis to aid regeneration.

Conclusion and Future Directions

The early studies on this compound have laid a strong foundation for its development as a novel regenerative therapeutic. By targeting the fundamental HIF-1α pathway, this compound has demonstrated the ability to induce scar-free healing and the regeneration of complex tissues. The preclinical data, particularly in the challenging model of periodontal disease, is highly encouraging.

Future research should focus on further elucidating the downstream targets of HIF-1α in different tissue contexts and optimizing the delivery systems for targeted and sustained release. Long-term safety and efficacy studies in larger animal models are also crucial next steps. For drug development professionals, this compound and other PHD inhibitors represent a promising class of molecules with the potential to address a wide range of unmet medical needs in regenerative medicine. The insights gained from these early studies will be invaluable in guiding the clinical translation of this exciting therapeutic approach.

References

- 1. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Hydrogels in Drug Delivery for Oral and Maxillofacial Diseases | MDPI [mdpi.com]

- 4. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Experimental Ligature-Induced Periodontitis Model in Mice | Springer Nature Experiments [experiments.springernature.com]

- 6. Video: Robust Ligature-Induced Model of Murine Periodontitis for the Evaluation of Oral Neutrophils [jove.com]

The Role of 1,4-DPCA in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent small molecule inhibitor of prolyl-4-hydroxylase (PHD) enzymes. Its ability to stabilize the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) has positioned it as a significant modulator of the angiogenic process. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways associated with this compound-mediated angiogenesis. It is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the HIF-1α pathway for pro- and anti-angiogenic therapies.

Introduction: The Significance of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process in development, reproduction, and wound healing. However, it is also a hallmark of various pathological conditions, including tumor growth and metastasis, diabetic retinopathy, and rheumatoid arthritis. The intricate regulation of angiogenesis involves a delicate balance between pro- and anti-angiogenic factors. A key regulator of this process is the cellular response to hypoxia, primarily mediated by the transcription factor HIF-1.

This compound: A Prolyl-4-Hydroxylase Inhibitor

This compound is a cell-permeable compound that functions as a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of normal oxygen levels.[2][3] This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of a wide array of genes, including those centrally involved in angiogenesis.[2][3]

Mechanism of Action: The HIF-1α Signaling Pathway

The primary mechanism by which this compound influences angiogenesis is through the stabilization of HIF-1α. This initiates a signaling cascade that promotes the expression of several key pro-angiogenic factors.

-

Vascular Endothelial Growth Factor (VEGF): HIF-1α is a direct transcriptional activator of the VEGFA gene.[2] VEGF is a potent mitogen and survival factor for endothelial cells, the primary cells lining blood vessels. It promotes endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis. Studies have shown that treatment with this compound leads to an upregulation of VEGF-A production.[2]

-

Chemokine (C-X-C motif) Ligand 12 (CXCL12) and its Receptor (CXCR4): The HIF-1α pathway also upregulates the expression of CXCL12 (also known as Stromal cell-Derived Factor-1 or SDF-1) and its receptor, CXCR4.[2] The CXCL12/CXCR4 axis plays a crucial role in cell trafficking and localization to hypoxic microenvironments, including the recruitment of endothelial progenitor cells to sites of neovascularization.[2]

-

Heme Oxygenase 1 (HMOX1): this compound treatment has been shown to increase the expression of HMOX1, a pro-angiogenic target gene.[1]

The following diagram illustrates the signaling pathway initiated by this compound:

Experimental Evidence and Quantitative Data

The pro-angiogenic effects of this compound have been demonstrated in various in vitro and in vivo models.

In Vitro Angiogenesis Assays

Standard in vitro assays are employed to assess the direct effects of this compound on endothelial cells.

-

Tube Formation Assay: This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix. Treatment with this compound is expected to enhance tube formation.

-

Cell Migration Assay (Wound Healing/Transwell): These assays measure the migratory capacity of endothelial cells, a crucial step in angiogenesis. This compound has been shown to promote cell migration.[2]

-

Cell Proliferation Assay: The effect of this compound on endothelial cell proliferation can be quantified using various methods. While some studies show it can inhibit proliferation in certain cancer cell lines, its effect on endothelial cell proliferation in the context of angiogenesis is a key area of investigation.[1]

Table 1: Summary of In Vitro Effects of this compound on Angiogenesis

| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |

| Gene Expression | Mouse B6 cells | Not specified | Increased expression of Vegfa and Hmox1 | [1] |

| Gene Expression | Human Gingival Epithelial & PDL cells | Not specified | Enhanced production of VEGF-A and CXCL12 | [2] |

| Cell Proliferation | T4-2, ZR-75-1, MDA-MB-157, MDA-MB-231 | 10-20 µM | Inhibition of proliferation | [1] |

In Vivo Angiogenesis Models

Animal models provide a more complex physiological system to study the effects of this compound on angiogenesis.

-

Mouse Model of Periodontitis: In a mouse model of ligature-induced periodontitis, subcutaneous injection of a this compound hydrogel increased the numbers of CD31+CD45− endothelial cells in the gingival tissue, indicating enhanced angiogenesis.[2] This was associated with tissue regeneration.[2][4][5]

-

Mouse Ear Punch Injury Model: Systemic delivery of this compound in a hydrogel carrier promoted tissue regeneration in an ear hole punch injury model in mice, a response that was dependent on HIF-1α.[2] This regenerative response is often associated with increased vascularization.[3]

Table 2: Summary of In Vivo Effects of this compound on Angiogenesis

| Animal Model | Administration Route | This compound Formulation | Observed Angiogenic Effect | Reference |

| Ligature-Induced Periodontitis (Mouse) | Subcutaneous Injection | Hydrogel | Increased numbers of CD31+CD45− endothelial cells | [2] |

| Ear Punch Injury (Mouse) | Systemic Delivery | Hydrogel | Promoted tissue regeneration (HIF-1α-dependent) | [2] |

| Periodontal Disease (Mouse) | Systemic Administration | PEG gel | Increased vascularization in the tooth pulp | [3][6] |

Experimental Protocols